molecular formula C11H14F2OS B8077405 1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene

1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077405
M. Wt: 232.29 g/mol
InChI Key: MKLTYYXRPAVJLI-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene is a chemical compound listed in the PubChem database

Preparation Methods

The preparation methods for 1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene involve several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are crucial for the success of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

1,2-Difluoro-3-(4-methylsulfanylbutoxy)benzene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1,2-difluoro-3-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-15-8-3-2-7-14-10-6-4-5-9(12)11(10)13/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLTYYXRPAVJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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